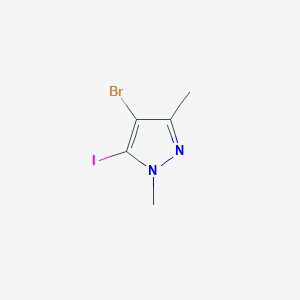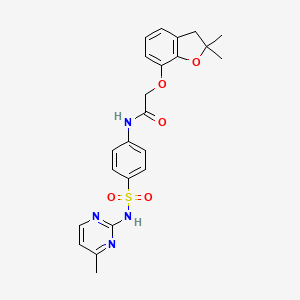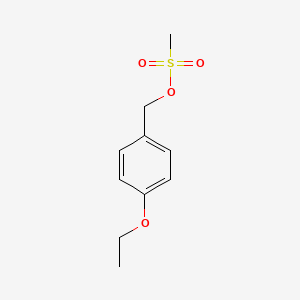
4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic aromatic ring comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, have been reported to undergo various chemical reactions. For instance, 4-bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .科学的研究の応用
Structure and Photoluminescence Properties
Research by Morishima, Young, and Fujisawa (2014) on silver(I) trinuclear halopyrazolato complexes utilized various halogen-substituted pyrazolates, including 4-bromo-3,5-diphenylpyrazole, to study their structure and photoluminescence. These complexes showed varying emissive properties upon UV irradiation at low temperatures, with emissions influenced by the halogen substituents, indicating potential applications in photoluminescent materials and sensors Morishima, Y., Young, D., & Fujisawa, K. (2014).
Catalytic Applications in Arylation
Yan, Chen, Bruneau, Dixneuf, and Doucet (2012) demonstrated the utility of pyrazoles in palladium-catalyzed direct arylation, achieving regioselective synthesis of 4-aryl pyrazoles. This method provides a pathway for synthesizing various pyrazole derivatives efficiently, which is crucial for developing pharmaceuticals and agrochemicals Yan, T., Chen, L., Bruneau, C., Dixneuf, P., & Doucet, H. (2012).
Role in Catalytic Activities
The work by Han, Lee, and Huynh (2009) on Palladium(II) Pyrazolin-4-ylidenes explored the effects of substituents on the formation and catalytic activity of pyrazole-based remote NHC complexes. This study underscores the significance of pyrazole derivatives in catalysis, particularly in cross-coupling reactions, which are fundamental in organic synthesis Han, Y., Lee, L., & Huynh, H. (2009).
Synthesis and Tautomerism
Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, and Elguero (2007) investigated the tautomerism of 4-bromo substituted 1H-pyrazoles, providing insights into the structural dynamics of pyrazole derivatives. This research contributes to the understanding of pyrazole chemistry, which is crucial for designing molecules with desired properties for various applications Trofimenko, S., Yap, G., Jové, F. A., Claramunt, R., García, M., María, M., Alkorta, I., & Elguero, J. (2007).
Safety and Hazards
将来の方向性
Pyrazoles, including “4-bromo-5-iodo-1,3-dimethyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests potential future directions in these fields .
作用機序
Target of Action
It’s worth noting that imidazole derivatives, which share a similar structure to pyrazole, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Mode of Action
It’s known that heterocyclic compounds like this can interact with biological targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Given the broad range of activities exhibited by similar compounds, it’s likely that multiple pathways are affected, leading to the observed biological effects .
Result of Action
Similar compounds have been reported to exhibit potent anti-tubercular activity against mycobacterium tuberculosis strain .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .
特性
IUPAC Name |
4-bromo-5-iodo-1,3-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrIN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHNQHLIRGPMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide](/img/structure/B2537472.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2537473.png)
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2537475.png)
![Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2537477.png)
![4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2537478.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2537480.png)
![2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2537481.png)
![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-hydroxyphenyl)acetamide](/img/structure/B2537483.png)

![1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2537489.png)

![5-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B2537492.png)
